
13,14-二氢-15-酮-四烯前列腺素 F1β
描述
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta is a potential metabolite of either PGF1α or PGF2α . It is an important urinary metabolite of PGE2 that is excreted in guinea pig urine at a concentration range of 1.34-2.74 µg/kg .
Synthesis Analysis
The metabolism of F series prostaglandins (PGs), including PGF1α and PGF2α, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites, including tetranor-PGFM .Molecular Structure Analysis
The molecular formula of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta is C16H28O5 . The formal name is (1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)-cyclopentanepropanoic acid .Chemical Reactions Analysis
The formation of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .Physical And Chemical Properties Analysis
The molecular weight of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta is 300.4 . It is soluble in DMF, DMSO, and ethanol .科学研究应用
Biomarker for Inflammatory Diseases
This compound is a major urinary metabolite of PGE2 and can serve as a biomarker for various inflammatory diseases. Its presence in biological fluids can indicate the extent of inflammation and help in the diagnosis and monitoring of conditions like arthritis and asthma .
Research on Metabolic Pathways
The compound is used in studies to understand the metabolic pathways of prostaglandins. It helps in elucidating the reduction and oxidation processes involved in the metabolism of PGE2, which is crucial for developing drugs that can modulate these pathways .
Drug Development
As a metabolite of PGE2, this compound aids in the development of new pharmaceuticals. Researchers can study its effects on various receptors and enzymes to design drugs that can either mimic or inhibit its action, potentially leading to treatments for pain, fever, and thrombosis .
Veterinary Medicine
Although not for human use, this compound has applications in veterinary medicine. It can be used in research related to animal health, especially in understanding and treating inflammatory conditions in pets and livestock .
Toxicology Studies
In toxicology, this compound is used to assess the safety of new drugs. By comparing the levels of this metabolite before and after drug administration, researchers can determine the impact of the drug on prostaglandin metabolism .
Nutritional Science
In nutritional science, the compound’s role in lipid metabolism is of interest. It can be used to study the effects of different diets on prostaglandin levels and, by extension, on inflammation and cardiovascular health .
Cancer Research
The compound’s involvement in cell signaling pathways makes it a target for cancer research. Scientists are investigating how manipulating levels of this metabolite can affect tumor growth and metastasis .
Reproductive Health
Finally, this compound is significant in reproductive health research. It can influence uterine contractions and is studied for its potential applications in managing labor or conditions like dysmenorrhea .
作用机制
Target of Action
It is a metabolite of prostaglandin d2 and E2 , which are known to interact with various prostaglandin receptors
Mode of Action
As a metabolite of prostaglandin d2 and E2 , it is likely to interact with prostaglandin receptors, leading to a cascade of intracellular events. More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
The compound is a product of the metabolic pathway involving the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . This pathway is common for several prostaglandins, including prostaglandin D2 and E2
安全和危害
属性
IUPAC Name |
3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLUZTVNFGFMX-KBUPBQIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137152 | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23015-45-4 | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23015-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





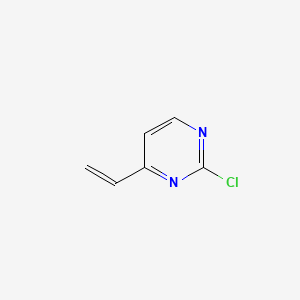
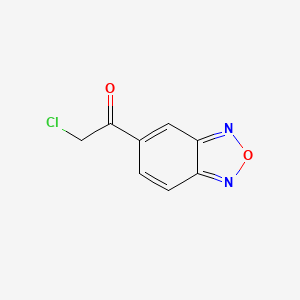

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)
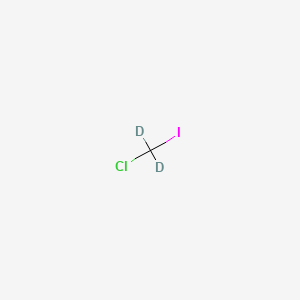
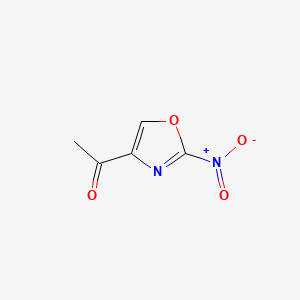
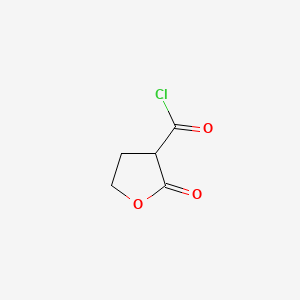
![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)